molecular formula C20H18ClNO6 B12428663 Ochratoxin A-D4

Ochratoxin A-D4

Cat. No.: B12428663
M. Wt: 407.8 g/mol
InChI Key: RWQKHEORZBHNRI-ULNJQCCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ochratoxin A-D4 is a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. It is a deuterated form of ochratoxin A, which is known for its nephrotoxic, hepatotoxic, neurotoxic, teratogenic, and immunotoxic properties. This compound is often used as an internal standard in analytical chemistry due to its stable isotope labeling, which helps in the accurate quantification of ochratoxin A in various samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ochratoxin A-D4 involves the incorporation of deuterium atoms into the ochratoxin A molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Aspergillus or Penicillium species in a controlled environment. The fungi are cultured in a medium containing deuterated compounds, which are then incorporated into the ochratoxin A molecule during its biosynthesis. The resulting this compound is then extracted and purified for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Ochratoxin A-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ochratoxin A-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Ochratoxin A-D4 exerts its effects by inhibiting protein synthesis and inducing oxidative stress. It binds to albumin in the blood, which facilitates its transport to various organs. The compound also interferes with cellular energy production and induces apoptosis and necrosis in cells. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect the kidneys, liver, and immune system .

Comparison with Similar Compounds

Ochratoxin A-D4 is similar to other ochratoxins, such as ochratoxin B and ochratoxin C. it is unique due to its stable isotope labeling, which makes it particularly useful as an internal standard in analytical chemistry. Other similar compounds include:

    Ochratoxin B: A non-chlorinated analog of ochratoxin A.

    Ochratoxin C: An ethyl ester of ochratoxin A.

    Ochratoxin α: A hydrolyzed form of ochratoxin A.

    Ochratoxin β: A dechlorinated analog of ochratoxin A

This compound’s stable isotope labeling provides a distinct advantage in analytical applications, making it a valuable tool in scientific research.

Properties

Molecular Formula

C20H18ClNO6

Molecular Weight

407.8 g/mol

IUPAC Name

(2S)-2-[[(3R)-5-chloro-3-deuterio-8-hydroxy-1-oxo-3-(trideuteriomethyl)-4H-isochromene-7-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i1D3,10D

InChI Key

RWQKHEORZBHNRI-ULNJQCCOSA-N

Isomeric SMILES

[2H][C@]1(CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl)C([2H])([2H])[2H]

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.